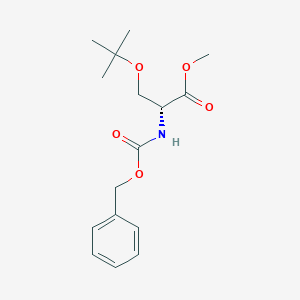

Z-D-Ser(tbu)-ome

Vue d'ensemble

Description

Z-D-Ser(tbu)-ome: , also known as N-α-benzyloxycarbonyl-O-tert-butyl-D-serine, is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, and the amino group is protected by a benzyloxycarbonyl (Z) group. This compound is primarily used in peptide synthesis and other biochemical research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Ser(tbu)-ome typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a benzyloxycarbonyl group. The general steps are as follows:

Protection of the Hydroxyl Group: Serine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Protection of the Amino Group: The resulting compound is then treated with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base to protect the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-scale Protection Reactions: Using industrial reactors, the protection reactions are carried out with precise control over temperature, pH, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Role in Peptide Coupling Reactions

Z-D-Ser(tBu)-OMe serves as a building block in solid-phase peptide synthesis (SPPS), where its tert-butyl (tBu) and benzyloxycarbonyl (Z) groups protect the hydroxyl and amine functionalities, respectively.

Key Reactions:

-

Acylation :

The methyl ester is hydrolyzed to the carboxylic acid (e.g., using hydrazine in methanol) for subsequent coupling via mixed anhydride or carbodiimide methods (e.g., WSC/HOBt or EDC/Oxyma) . -

Segment Condensation :

This compound derivatives are incorporated into peptide chains through azide coupling. For instance, conversion to the hydrazide followed by isoamyl nitrite treatment generates an acyl azide, which reacts with amine-terminated peptides .

Z-Group Removal:

- Catalytic Hydrogenation :

The benzyloxycarbonyl (Z) group is cleaved under H₂/Pd-C in methanol or DMF, yielding the free amine without affecting the tBu group .

tBu-Group Cleavage:

- Acidic Deprotection :

The tert-butyl ether is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), generating the free serine hydroxyl group.

Stability and Side Reactions

-

Base Sensitivity :

The tBu group is stable under basic conditions (e.g., piperidine/DMF during Fmoc deprotection), but prolonged exposure to strong bases may lead to ester hydrolysis . -

DKP Formation Risk :

In peptide sequences with penultimate proline residues, this compound-containing intermediates may undergo diketopiperazine (DKP) formation during Fmoc deprotection or storage. This is mitigated by using Bsmoc protection or low-temperature storage .

Table 2: Coupling Reagents and Yields

| Peptide Sequence | Reagent System | Solvent | Yield (%) |

|---|---|---|---|

| Z-D-Ser(tBu)-Leu-Arg | WSC/HOBt | DMF | 85–92 |

| Z-D-Ser(tBu)-Val-OMe | EDC/Oxyma | DMF | 90 |

Applications De Recherche Scientifique

Chemistry: Z-D-Ser(tbu)-ome is widely used in peptide synthesis as a protected serine derivative. It allows for selective deprotection and incorporation into peptide chains without interfering with other functional groups .

Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins .

Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability during synthesis and can be selectively deprotected to yield active peptides .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It is also used in the production of diagnostic reagents .

Mécanisme D'action

Mechanism: Z-D-Ser(tbu)-ome exerts its effects primarily through its role as a protected amino acid derivative. In peptide synthesis, it allows for the selective incorporation of serine residues into peptide chains. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group .

Molecular Targets and Pathways: The compound targets peptide synthesis pathways, where it is incorporated into growing peptide chains. The protecting groups are selectively removed under specific conditions to yield the desired peptide .

Comparaison Avec Des Composés Similaires

N-α-benzyloxycarbonyl-O-tert-butyl-L-serine: Similar in structure but with the L-isomer of serine.

N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine: Similar protecting groups but with threonine instead of serine.

N-α-benzyloxycarbonyl-O-tert-butyl-D-threonine: Similar protecting groups but with the D-isomer of threonine.

Uniqueness: Z-D-Ser(tbu)-ome is unique due to its specific configuration (D-isomer) and the combination of protecting groups. This makes it particularly useful in the synthesis of peptides that require the D-isomer of serine, providing stability and selectivity during synthesis .

Activité Biologique

Z-D-Ser(tBu)-ome, also known as Z-O-tert-butyl-D-serine methyl ester, is a derivative of the amino acid D-serine. This compound has garnered attention due to its biological activity primarily linked to its parent compound, D-serine, which plays a significant role in various neurological functions. This article explores the biological activity of this compound, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₃NO₅

- Molecular Weight : 309.36 g/mol

The compound features a tert-butyl group and a methyl ester functional group, enhancing its solubility and stability compared to D-serine. The protective groups allow for controlled incorporation into peptide sequences during synthesis, making it a valuable tool for studying D-serine's biological roles.

This compound does not possess a specific mechanism of action on its own; rather, it serves as a building block for peptides that can influence various biological pathways. The D-serine residue introduced through this compound acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. Research indicates that D-serine levels are implicated in several neurological disorders, including schizophrenia and Alzheimer's disease.

Biological Activity

The biological activity of this compound is primarily associated with its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. The following table summarizes key biological activities linked to D-serine and its derivatives:

| Biological Activity | Description |

|---|---|

| NMDA Receptor Modulation | Acts as a co-agonist at NMDA receptors, facilitating synaptic transmission and plasticity. |

| Neuroprotective Effects | Potentially protects neurons from excitotoxicity associated with glutamate. |

| Implications in Neurological Disorders | Altered levels of D-serine are linked to schizophrenia and Alzheimer's disease. |

Research Findings

Numerous studies have investigated the effects of this compound on various biological systems. For instance:

- Neurotransmitter Interaction Studies : Research has shown that this compound can influence receptor binding affinities and activities. Assays measuring receptor activation in neuronal cell lines have demonstrated that derivatives like this compound can lead to new therapeutic strategies for managing conditions such as schizophrenia and depression.

- Peptide Synthesis Applications : The compound's protective groups facilitate selective reactions during peptide synthesis, allowing researchers to explore the functional impacts of D-serine in diverse peptide sequences.

-

Case Studies :

- A study highlighted the synthesis and evaluation of various serine derivatives, including this compound, showcasing their potential inhibitory activities against specific targets like SARS-CoV 3CL protease .

- Another investigation focused on the development of peptides incorporating D-serine derivatives that exhibited enhanced bioactivity against cancer cell lines, indicating potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAXPCYVVRYQNO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427175 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93204-37-6 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-D-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93204-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.